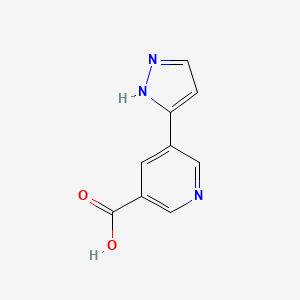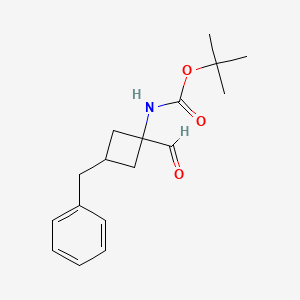
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.3694 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a formylcyclobutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.
Aplicaciones Científicas De Investigación
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers can be compared with other similar compounds such as:
tert-Butyl (3-Formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar tert-butyl carbamate structure but differs in the cyclobutyl group, which is replaced by a bicyclo[1.1.1]pentane ring.
tert-Butyl N-(3-aminocyclobutyl)carbamate: This compound features an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Propiedades
Número CAS |
2803861-89-2 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20) |
Clave InChI |
ILANKANODFKKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
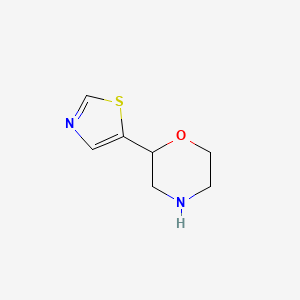
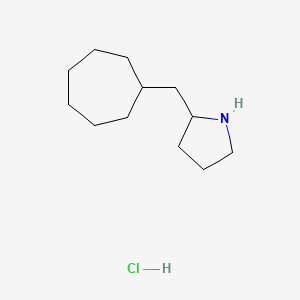
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
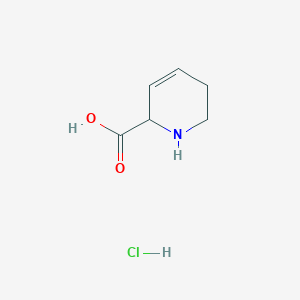
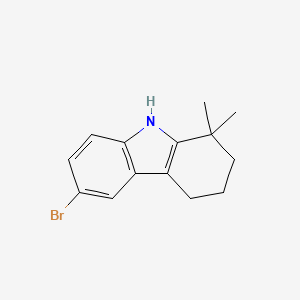
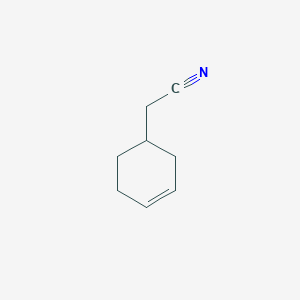
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
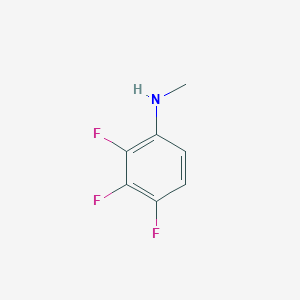
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
